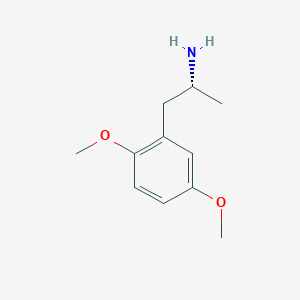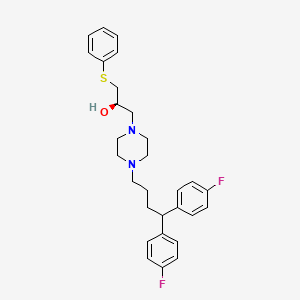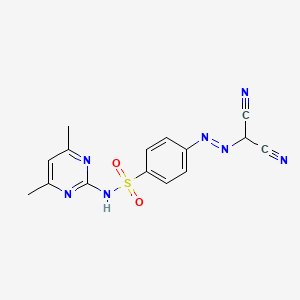
Anilinocadmium dilactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilinocadmium dilactate is a chemical compound with the molecular formula C12H17CdNO6 It is composed of aniline and cadmium dilactate, forming a racemic mixture
Preparation Methods
Synthetic Routes and Reaction Conditions: Anilinocadmium dilactate can be synthesized through the reaction of aniline with cadmium lactate under controlled conditions. The reaction typically involves mixing aniline and cadmium lactate in a suitable solvent, followed by heating and stirring to ensure complete reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Anilinocadmium dilactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound into simpler cadmium and aniline derivatives.
Substitution: The compound can participate in substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and acids can be employed for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide and substituted aniline derivatives.
Reduction: Cadmium metal and aniline.
Substitution: Halogenated aniline compounds and cadmium salts.
Scientific Research Applications
Anilinocadmium dilactate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of anilinocadmium dilactate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve metal-ligand interactions and redox reactions.
Comparison with Similar Compounds
Anilinocadmium dilactate can be compared with other similar compounds, such as:
Anilinocadmium acetate: Similar in structure but with acetate groups instead of lactate.
Anilinocadmium chloride: Contains chloride ions instead of lactate.
Anilinocadmium sulfate: Features sulfate groups in place of lactate.
Uniqueness: this compound is unique due to its specific combination of aniline and cadmium lactate, which imparts distinct chemical and physical properties
Properties
CAS No. |
19651-91-3 |
|---|---|
Molecular Formula |
C12H17CdNO6 |
Molecular Weight |
383.68 g/mol |
IUPAC Name |
aniline;cadmium(2+);2-hydroxypropanoate |
InChI |
InChI=1S/C6H7N.2C3H6O3.Cd/c7-6-4-2-1-3-5-6;2*1-2(4)3(5)6;/h1-5H,7H2;2*2,4H,1H3,(H,5,6);/q;;;+2/p-2 |
InChI Key |
PNQRFKRVXIFPRM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1=CC=C(C=C1)N.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


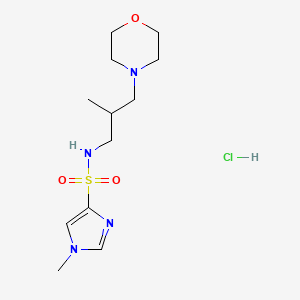
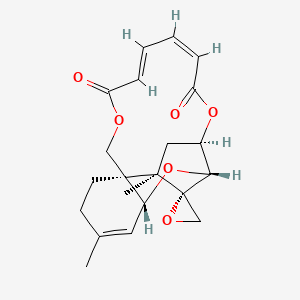
![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
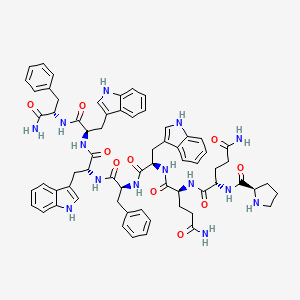

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
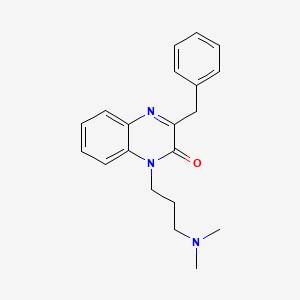

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)


